Dronedarone-d6 Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-butyl-3-[4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H/i11D2,21D2,22D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKVCQXJYURSIQ-RADSTHBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dronedarone-d6 Hydrochloride

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis and characterization of Dronedarone-d6 hydrochloride, a deuterated analog of the antiarrhythmic agent Dronedarone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide outlines a plausible and detailed synthetic pathway, rooted in established chemical principles, and provides a thorough characterization protocol for the final compound. The rationale behind key experimental choices is elucidated, and a self-validating framework for the synthesis is presented. All methodologies are supported by citations to authoritative scientific literature.

Introduction: The Rationale for Deuteration

Dronedarone is a non-iodinated benzofuran derivative developed to treat atrial fibrillation and atrial flutter.[1][2] Like its predecessor amiodarone, dronedarone exhibits multi-ion channel blocking activity.[3] The modification of drug molecules through isotopic labeling, particularly with deuterium, has emerged as a valuable strategy in drug discovery and development.[4] The substitution of hydrogen with deuterium can significantly impact a drug's metabolic profile due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow the rate of metabolic cleavage.[4] This can lead to a more favorable pharmacokinetic profile, including a longer half-life and potentially reduced formation of certain metabolites. This guide details a robust methodology for the synthesis of Dronedarone-d6 hydrochloride, with deuterium incorporation in the N,N-dibutylamino moiety, a potential site of metabolism.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of Dronedarone-d6 hydrochloride suggests a convergent synthesis strategy. The molecule can be disconnected at the ether linkage and the final sulfonamide bond. The core of our strategy is the synthesis of a deuterated side chain, which is then coupled with a pre-functionalized benzofuran core.

}

Figure 1: Retrosynthetic analysis of Dronedarone-d6 hydrochloride.

Synthesis of Dronedarone-d6 Hydrochloride

The synthesis is presented as a multi-step process, with detailed protocols and rationale for each step.

Synthesis of the Deuterated Side Chain: 1-Chloro-3-(dibutylamino-d6)propane

The deuterated side chain is synthesized via the N-alkylation of commercially available dibutylamine-d7 with 1-bromo-3-chloropropane. The use of 1-bromo-3-chloropropane allows for selective reaction at the more reactive bromide position.[5]

Protocol 1: Synthesis of 1-Chloro-3-(dibutylamino-d6)propane

| Step | Procedure | Rationale & Self-Validation |

| 1 | In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibutylamine-d7 (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile. | Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction. |

| 2 | Add 1-bromo-3-chloropropane (1.1 eq) dropwise to the stirred solution at room temperature. | Dropwise addition helps to control the exothermicity of the reaction. An excess of the alkylating agent ensures complete consumption of the deuterated amine. |

| 3 | Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the dibutylamine-d7 spot disappears. | TLC allows for qualitative monitoring of the reaction. The disappearance of the starting material indicates the reaction is nearing completion. |

| 4 | After completion, cool the mixture to room temperature and filter off the inorganic salts. | Simple filtration removes the solid potassium salts. |

| 5 | Concentrate the filtrate under reduced pressure to obtain the crude product. | Rotary evaporation removes the solvent. |

| 6 | Purify the crude product by vacuum distillation to yield 1-chloro-3-(dibutylamino-d6)propane as a colorless oil. | Vacuum distillation is an effective method for purifying liquid products with relatively high boiling points. The purity of the final product can be confirmed by GC-MS and 1H NMR. |

Synthesis of the Benzofuran Core: N-(2-butyl-3-(4-hydroxybenzoyl)benzofuran-5-yl)methanesulfonamide

The synthesis of the benzofuran core is a multi-step process starting from 2-butyl-5-nitrobenzofuran.

Protocol 2: Synthesis of 2-butyl-5-aminobenzofuran

| Step | Procedure | Rationale & Self-Validation |

| 1 | In a hydrogenation vessel, dissolve 2-butyl-5-nitrobenzofuran[4] (1.0 eq) in ethanol. | Ethanol is a common solvent for catalytic hydrogenation. |

| 2 | Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). | Pd/C is a highly effective and selective catalyst for the reduction of nitro groups to amines.[6] |

| 3 | Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature until hydrogen uptake ceases. | The cessation of hydrogen uptake indicates the completion of the reduction. |

| 4 | Filter the reaction mixture through a pad of Celite to remove the catalyst. | Celite is a filtration aid that helps to remove the fine Pd/C catalyst. |

| 5 | Concentrate the filtrate under reduced pressure to yield 2-butyl-5-aminobenzofuran. | The product can be used in the next step without further purification if deemed sufficiently pure by TLC and 1H NMR. |

Protocol 3: Synthesis of N-(2-butylbenzofuran-5-yl)methanesulfonamide

| Step | Procedure | Rationale & Self-Validation |

| 1 | Dissolve 2-butyl-5-aminobenzofuran (1.0 eq) in pyridine at 0 °C. | Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. Cooling to 0 °C helps to control the reactivity of the sulfonyl chloride. |

| 2 | Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. | Dropwise addition prevents a rapid exotherm. A slight excess of methanesulfonyl chloride ensures complete conversion of the amine. |

| 3 | Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting amine. | Monitoring by TLC ensures the reaction goes to completion. |

| 4 | Pour the reaction mixture into ice-water and extract the product with ethyl acetate. | This quenches the reaction and allows for the extraction of the product into an organic solvent. |

| 5 | Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. | These washes remove residual pyridine, unreacted methanesulfonyl chloride, and water-soluble impurities. |

| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | This removes residual water from the organic phase. |

| 7 | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-(2-butylbenzofuran-5-yl)methanesulfonamide as a crystalline solid. | Recrystallization is an effective method for purifying solid products. The purity can be confirmed by HPLC and melting point determination. |

Protocol 4: Friedel-Crafts Acylation to yield N-(2-butyl-3-(4-hydroxybenzoyl)benzofuran-5-yl)methanesulfonamide

| Step | Procedure | Rationale & Self-Validation |

| 1 | To a stirred suspension of anhydrous aluminum chloride (AlCl3, 3.0 eq) in dichloromethane (DCM) at 0 °C, add 4-methoxybenzoyl chloride (1.2 eq) dropwise. | AlCl3 is a strong Lewis acid that activates the acyl chloride for electrophilic aromatic substitution (Friedel-Crafts acylation). DCM is a common inert solvent for this reaction. |

| 2 | After stirring for 15 minutes, add a solution of N-(2-butylbenzofuran-5-yl)methanesulfonamide (1.0 eq) in DCM dropwise. | The benzofuran derivative is the nucleophile in this reaction. |

| 3 | Allow the reaction to warm to room temperature and stir until TLC shows completion. | Monitoring the reaction ensures optimal conversion. |

| 4 | Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. | This decomposes the aluminum chloride complex and protonates any remaining Lewis basic sites. |

| 5 | Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers. | This ensures complete recovery of the product. |

| 6 | Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. | These washes remove acidic and aqueous impurities. |

| 7 | Concentrate the solution to obtain the crude methoxy-protected intermediate. | |

| 8 | Dissolve the crude intermediate in DCM and cool to 0 °C. Add boron tribromide (BBr3, 1.5 eq) dropwise. | BBr3 is a strong Lewis acid commonly used for the demethylation of aryl methyl ethers. |

| 9 | Stir at room temperature until the reaction is complete (monitored by TLC). | |

| 10 | Quench the reaction with methanol, followed by water. | Methanol quenches the excess BBr3. |

| 11 | Extract the product with ethyl acetate, wash with brine, dry, and concentrate. | |

| 12 | Purify the final product by column chromatography on silica gel to afford N-(2-butyl-3-(4-hydroxybenzoyl)benzofuran-5-yl)methanesulfonamide. | Column chromatography is necessary to separate the desired product from any side products. Purity is confirmed by HPLC, 1H NMR, and MS. |

Final Assembly and Salt Formation

The final steps involve the coupling of the benzofuran core with the deuterated side chain via a Williamson ether synthesis, followed by conversion to the hydrochloride salt.

Protocol 5: Synthesis of Dronedarone-d6

| Step | Procedure | Rationale & Self-Validation |

| 1 | In a round-bottom flask, dissolve N-(2-butyl-3-(4-hydroxybenzoyl)benzofuran-5-yl)methanesulfonamide (1.0 eq) and potassium carbonate (1.5 eq) in N,N-dimethylformamide (DMF). | DMF is a polar aprotic solvent that facilitates the SN2 reaction. Potassium carbonate deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. |

| 2 | Add 1-chloro-3-(dibutylamino-d6)propane (1.2 eq) to the mixture. | The deuterated alkyl chloride is the electrophile in this Williamson ether synthesis.[7] |

| 3 | Heat the reaction mixture to 80-90 °C and stir until TLC indicates the disappearance of the starting phenol. | Elevated temperature is required to drive the reaction to completion. |

| 4 | Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate. | This workup removes the DMF and inorganic salts. |

| 5 | Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | This purification step removes residual impurities. |

| 6 | Purify the crude Dronedarone-d6 by column chromatography on silica gel. | This ensures the high purity of the final free base. |

Protocol 6: Formation of Dronedarone-d6 Hydrochloride

| Step | Procedure | Rationale & Self-Validation |

| 1 | Dissolve the purified Dronedarone-d6 free base in a minimal amount of acetone. | Acetone is a good solvent for the free base and allows for the precipitation of the hydrochloride salt. |

| 2 | Add a solution of HCl in isopropanol (or another suitable solvent) dropwise with stirring until the pH is acidic. | This protonates the tertiary amine to form the hydrochloride salt. |

| 3 | Stir the resulting suspension at room temperature for 1-2 hours to ensure complete precipitation. | |

| 4 | Collect the solid by filtration, wash with cold acetone, and dry under vacuum to obtain Dronedarone-d6 hydrochloride as a white to off-white crystalline solid. | Filtration isolates the final product. Washing with cold solvent removes any remaining soluble impurities. Drying under vacuum removes residual solvent. The final product's identity and purity should be confirmed by a full suite of analytical techniques. |

}

Figure 2: Synthetic workflow for Dronedarone-d6 hydrochloride.

Characterization of Dronedarone-d6 Hydrochloride

A comprehensive characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized Dronedarone-d6 hydrochloride.

}

Figure 3: Logic of the characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The 1H NMR spectrum of Dronedarone-d6 hydrochloride is expected to be very similar to that of the non-deuterated standard, with the key difference being the significant reduction or complete absence of signals corresponding to the protons on the N-butyl chains. The integration of the remaining proton signals should be consistent with the dronedarone structure.

-

13C NMR: The 13C NMR spectrum should show signals corresponding to all the carbon atoms in the molecule. The carbons attached to deuterium may show a slight upfield shift and a decrease in signal intensity due to the C-D coupling.

-

2H NMR: A 2H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their incorporation into the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the successful deuteration. The molecular ion peak in the mass spectrum of Dronedarone-d6 hydrochloride should be shifted by +6 mass units compared to the non-deuterated compound, corresponding to the incorporation of six deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Dronedarone-d6 hydrochloride will show characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch (sulfonamide): ~3250 cm-1

-

C=O stretch (ketone): ~1630 cm-1

-

S=O stretch (sulfonamide): ~1340 and 1150 cm-1 The C-D stretching vibrations will appear in the range of 2100-2250 cm-1, which is a region typically free of other strong absorptions.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A validated reverse-phase HPLC method should be used to separate Dronedarone-d6 hydrochloride from any starting materials, intermediates, or byproducts. The purity should typically be ≥98% for research purposes.

Conclusion

This technical guide has detailed a comprehensive and scientifically sound approach for the synthesis and characterization of Dronedarone-d6 hydrochloride. By providing a step-by-step protocol with clear rationale and a robust characterization plan, this document serves as a valuable resource for researchers engaged in the synthesis of isotopically labeled pharmaceutical compounds. The successful synthesis of Dronedarone-d6 hydrochloride will enable further investigation into its metabolic fate and pharmacokinetic properties, potentially contributing to the development of improved antiarrhythmic therapies.

References

-

Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed. Available at: [Link]

-

An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Indian Academy of Sciences. Available at: [Link]

-

Synthesis of Dronedarone Hydrochloride ( 1 ). Structure of Amiodarone ( 2 ). ResearchGate. Available at: [Link]

-

An Improved Scalable Route to Pure Dronedarone Hydrochloride. American Chemical Society. Available at: [Link]

-

1-Bromo-3-chloropropane. Wikipedia. Available at: [Link]

-

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester. Pharmaffiliates. Available at: [Link]

-

Dronedarone a comprehensive drug profile. PubMed. Available at: [Link]

- Synthesis of dronedarone and salts thereof. Google Patents.

- Method for synthesis of dronedarone. Google Patents.

-

Dronedarone. PubChem. Available at: [Link]

-

Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. PubMed. Available at: [Link]

-

ATR−FTIR spectra of the raw materials (crystalline DRN and SOL), the... ResearchGate. Available at: [Link]

-

Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. CONICET. Available at: [Link]

-

Preparation of 1-bromo-3-chloropropane. PrepChem. Available at: [Link]

-

Williamson Ether Synthesis. Francis Academic Press. Available at: [Link]

-

Williamson ether synthesis. chemeurope.com. Available at: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available at: [Link]

-

Williamson Ether Synthesis. Chem-Station Int. Ed.. Available at: [Link]

Sources

- 1. 1-Bromo-3-chloropropane synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents [patents.google.com]

- 4. ias.ac.in [ias.ac.in]

- 5. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

An In-depth Technical Guide to the Chemical Properties of Dronedarone-d6 Hydrochloride

Abstract: This technical guide provides a comprehensive examination of the chemical and physicochemical properties of Dronedarone-d6 hydrochloride, an isotopically labeled analog of the antiarrhythmic agent Dronedarone. Designed for researchers, medicinal chemists, and drug metabolism scientists, this document elucidates the structural features, analytical characterization, and metabolic context of this critical internal standard. The guide details methodologies for its use in quantitative analysis, explains the rationale behind its specific deuteration, and provides essential information on its handling and storage.

Dronedarone is a non-iodinated benzofuran derivative developed as a multichannel blocker for the management of atrial fibrillation (AF) and atrial flutter.[1][2][3] It is structurally related to amiodarone but was modified to reduce the risk of certain organ toxicities associated with the iodine moiety and to shorten its elimination half-life.[4][5][6] For the rigorous study of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, highly sensitive and specific bioanalytical methods are required.

The stable isotope-labeled compound, Dronedarone-d6 hydrochloride, serves as an indispensable tool in this context. Its primary application is as an internal standard for quantitative bioanalysis by mass spectrometry (MS).[7] By incorporating six deuterium atoms, the molecule's mass is increased by six atomic mass units. This mass shift allows it to be distinguished from the unlabeled parent drug by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample extraction and chromatographic separation. This co-elution and differential detection are the cornerstones of the most accurate and precise quantification methods for Dronedarone in complex biological matrices.

Chemical Identity and Structural Elucidation

The defining feature of Dronedarone-d6 hydrochloride is the substitution of six hydrogen atoms with deuterium on the propoxy chain. This specific placement is critical, as this part of the molecule is susceptible to metabolic processes.

-

Systematic Name: N-[2-butyl-3-[4-[3-(dibutylamino)propoxy-1,1,2,2,3,3-d₆]benzoyl]-5-benzofuranyl]-methanesulfonamide, monohydrochloride[7]

-

Molecular Formula: C₃₁H₃₈D₆N₂O₅S • HCl[7]

-

Molecular Weight: 599.3 g/mol [7]

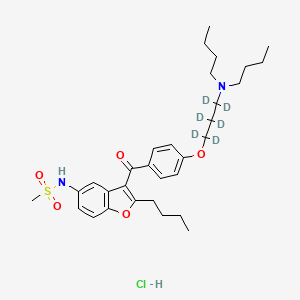

Structural Diagram

The diagram below illustrates the molecular structure of Dronedarone-d6, highlighting the deuterated propoxy chain.

Sources

- 1. Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Dronedarone Hydrochloride used for? [synapse.patsnap.com]

- 4. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dronedarone - Wikipedia [en.wikipedia.org]

- 6. A review of the pharmacokinetics, electrophysiology and clinical efficacy of dronedarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Dronedarone-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 9. sussex-research.com [sussex-research.com]

The Indispensable Role of Dronedarone-d6 Hydrochloride in Quantitative Bioanalysis: A Technical Guide

In the landscape of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. This technical guide delves into the core principles and applications of Dronedarone-d6 hydrochloride as an internal standard, a cornerstone of robust bioanalytical and pharmaceutical research. By providing a chemically identical yet mass-differentiated analogue to the analyte of interest, dronedarone, this deuterated standard offers an unparalleled solution for mitigating variability inherent in complex sample matrices and analytical instrumentation. This guide will explore the fundamental advantages of this approach, provide a detailed experimental protocol, and present quantitative data to underscore the superiority of stable isotope-labeled internal standards.

The Foundational Principle: Mitigating Variability with an Ideal Internal Standard

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to all samples, including calibrators, quality controls (QCs), and unknown study samples, before any sample processing.[1] The primary role of the IS is to compensate for the variability that can occur at multiple stages of the analytical workflow.[1]

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[2] Stable isotope-labeled (SIL) internal standards, such as Dronedarone-d6 hydrochloride, are considered the "gold standard" because they come remarkably close to this ideal.[3][4] The substitution of six hydrogen atoms with their stable isotope, deuterium, results in a molecule that is chemically and structurally almost identical to dronedarone but with a distinct mass-to-charge ratio (m/z).[2]

This near-identical physicochemical nature ensures that Dronedarone-d6 hydrochloride co-elutes with dronedarone during chromatography, experiences the same degree of ionization suppression or enhancement in the mass spectrometer source, and has a comparable extraction recovery from the biological matrix.[2][3] Consequently, any sample-to-sample variation in these processes will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively canceling out these sources of error and leading to more accurate and precise results.[1]

Dronedarone: A Brief Overview of its Therapeutic Action

Dronedarone is an antiarrhythmic drug used to treat atrial fibrillation and atrial flutter.[5] Its mechanism of action is multifaceted, involving the blockage of multiple ion channels in cardiac cells, including potassium, sodium, and calcium channels.[5] By inhibiting these channels, dronedarone prolongs the cardiac action potential and refractory period, which helps to stabilize the heart's rhythm.[5] Given its therapeutic importance, the accurate quantification of dronedarone in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.

The Mechanism of Action of Dronedarone-d6 Hydrochloride as an Internal Standard

The core of Dronedarone-d6 hydrochloride's function as an internal standard lies in its ability to track the analyte, dronedarone, through every step of the bioanalytical process. Let's dissect this mechanism:

-

Sample Preparation: Biological samples like plasma or serum are complex matrices containing proteins, lipids, and other endogenous components that can interfere with the analysis. Sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to clean up the sample. During these steps, there can be incomplete or variable recovery of the analyte. Since Dronedarone-d6 hydrochloride has virtually identical chemical properties to dronedarone, its recovery will be proportionally the same.

-

Chromatographic Separation: During liquid chromatography, both dronedarone and Dronedarone-d6 hydrochloride will exhibit nearly identical retention times, meaning they elute from the chromatography column at the same time. This co-elution is critical because it ensures that both compounds enter the mass spectrometer source under the same conditions, experiencing the same matrix effects.

-

Mass Spectrometric Detection: In the mass spectrometer, the compounds are ionized and then fragmented. The instrument is set to monitor specific mass transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the internal standard. While they behave similarly in the ionization source, their different masses allow the detector to distinguish between them. The ratio of their peak areas is then used to construct the calibration curve and quantify the analyte in unknown samples.

The following diagram illustrates the workflow and the role of the internal standard:

Sources

- 1. fda.gov [fda.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of dronedarone and its active metabolite debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to the Certificate of Analysis for Dronedarone-d6 Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Lynchpin of Quantitative Bioanalysis

In the landscape of modern drug development, particularly in pharmacokinetic (PK) and metabolic studies, the use of stable isotope-labeled (SIL) internal standards is not just a best practice; it is the foundation of data integrity. Dronedarone-d6 hydrochloride (Dronedarone-d6 HCl), a deuterated analog of the antiarrhythmic agent Dronedarone, serves as a critical internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] Its role is to mimic the analyte of interest through extraction, chromatography, and ionization, correcting for variability at each step to ensure accurate quantification.

However, the utility of Dronedarone-d6 HCl is entirely dependent on its quality. The Certificate of Analysis (CoA) is the definitive document that attests to this quality. It is more than a simple data sheet; it is a comprehensive scientific report detailing the identity, purity, and potency of the material. This guide deconstructs the CoA for Dronedarone-d6 HCl, explaining the causality behind each analytical test and demonstrating how these orthogonal methods create a self-validating system that ensures the trustworthiness of your research data.

Core Identity Confirmation: Is It the Right Molecule?

Before any quantitative assessment, the fundamental identity of the material must be unequivocally confirmed. The CoA for a SIL compound relies on a combination of techniques to verify the molecular structure and the successful incorporation of the deuterium labels.

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the ionized molecule. For Dronedarone-d6 HCl, this test serves two primary purposes:

-

Confirmation of Molecular Weight: The observed molecular weight must match the theoretical mass of the deuterated structure (C₃₁H₃₈D₆N₂O₅S·HCl). High-resolution mass spectrometry (HRMS) is often employed to provide an accurate mass measurement, typically within 5 ppm of the theoretical value, which adds a high degree of confidence in the elemental composition.[1][2]

-

Preliminary Isotopic Distribution: MS provides the first look at the success of the deuteration, revealing the distribution of isotopic species (e.g., d6, d5, d0). This is a qualitative or semi-quantitative preview of the more rigorous isotopic purity analysis to follow.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

While MS confirms the mass, ¹H NMR spectroscopy confirms the structure. By analyzing the chemical shifts, coupling constants, and integration of proton signals, we can verify the complete chemical structure of the Dronedarone backbone.

Crucially for a deuterated standard, ¹H NMR also confirms the location of the deuterium labels. The absence or significant reduction of a proton signal at a specific position in the molecule, compared to the spectrum of the unlabeled Dronedarone, provides direct evidence of successful and site-specific deuterium incorporation. This is a critical validation step that mass spectrometry alone cannot provide.[1]

The Duality of Purity Assessment

For a SIL internal standard, "purity" is a two-dimensional concept. We must assess both the chemical purity (how much of the material is the chemical entity Dronedarone, irrespective of its isotopic composition) and the isotopic purity (of that Dronedarone, how much is the desired d6 isotopologue).

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The gold standard for assessing chemical purity is HPLC, a technique governed by principles outlined in pharmacopeial chapters like USP General Chapter <621> Chromatography.[3][4][5][6] It separates the main compound from any process-related impurities or degradants.

Experimental Causality: The choice of a reversed-phase C18 column with a mobile phase of buffered methanol or acetonitrile is common for a molecule like Dronedarone, providing effective separation of nonpolar to moderately polar compounds.[7][8][9] UV detection at a wavelength like 254 nm or 290 nm is chosen based on the chromophore of the Dronedarone molecule to ensure a sensitive and linear response.[7][8] The purity is typically reported as a percentage of the total peak area. A high chemical purity (e.g., ≥98%) ensures that the standard solution's concentration is not compromised by other chemical entities.

Table 1: Example HPLC Protocol for Dronedarone Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column offering good resolution for this class of molecule.[7] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible. |

| Gradient | 30% B to 95% B over 15 min | Ensures elution of the main peak and any later-eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | Wavelength at which the benzofuran moiety strongly absorbs.[7] |

| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring a good signal. |

Isotopic Purity by Mass Spectrometry (LC-MS)

Isotopic purity, or isotopic enrichment, is a measure of the percentage of the desired d6-labeled species relative to all other isotopic versions of the molecule (d0 to d5).[1][2] This is a critical parameter for an internal standard, as the presence of unlabeled (d0) material can interfere with the quantification of the endogenous analyte, while other deuterated species (d1-d5) could potentially interfere if metabolites are being monitored.

Experimental Causality: LC-MS is the definitive technique for this measurement. The sample is introduced into the mass spectrometer, and the instrument scans for the molecular ions of all possible isotopologues. By integrating the ion current for each species, a precise ratio can be calculated. A high isotopic enrichment (typically >99%) is desirable to minimize any potential for crosstalk or interference in the analytical assay.[10]

Quantitative Assay: The Question of "How Much?"

While chemical purity from HPLC tells us the percentage of Dronedarone relative to impurities, it doesn't give a traceable, absolute concentration. The quantitative assay, or potency, determines the mass of the specific chemical entity per mass of the solid material. This value is essential for preparing accurate stock solutions.

Quantitative NMR (qNMR) Spectroscopy: A powerful and increasingly common primary method for certifying reference materials is qNMR.[11][12][13] Unlike chromatographic methods that require a highly pure standard of the same compound for calibration, qNMR determines the purity of a substance by comparing its NMR signal integral to that of a co-dissolved, unrelated Certified Reference Material (CRM) of known purity and concentration.[14]

The Principle of qNMR: The fundamental principle of NMR is that the area under a signal is directly proportional to the number of nuclei giving rise to that signal.[11] By accurately weighing both the Dronedarone-d6 HCl test sample and a qNMR CRM (e.g., maleic acid, dimethyl sulfone) into the same vial and dissolving them in a deuterated solvent, their molar ratio can be precisely calculated from the integrals of their respective, well-resolved ¹H NMR signals. Knowing the weights, molecular weights, and the purity of the CRM allows for a direct calculation of the purity of the Dronedarone-d6 HCl with traceability to the International System of Units (SI).[13]

A Self-Validating System: The Synergy of Orthogonal Methods

The trustworthiness of a CoA comes not from a single test, but from the convergence of data from multiple, orthogonal (independent) analytical techniques.[15] Each test validates the others in a self-reinforcing system.

-

NMR and MS both confirm identity, but from different physical principles (magnetic resonance vs. mass-to-charge ratio).

-

HPLC confirms the purity with respect to chemical analogs, validating that the single major peak seen in the chromatogram corresponds to the structure identified by NMR and MS.

-

qNMR provides an absolute assay value that should be consistent with the purity value from HPLC after accounting for water, residual solvents, and non-chromatographable inorganic impurities.

This multi-faceted approach ensures that the final certified value is robust, reliable, and has a well-defined uncertainty.

Physicochemical & Safety Data: Ensuring Practical Usability

Finally, the CoA includes critical data for the practical handling and use of the standard.

-

Appearance: A simple but important check against the expected physical form (e.g., "White to Off-White Solid").

-

Solubility: Provides guidance on appropriate solvents for preparing stock solutions (e.g., "Soluble in Methanol, DMSO").[16]

-

Water Content: Typically measured by Karl Fischer titration, this is essential for calculating the true concentration of the anhydrous material.

-

Residual Solvents: Measured by Headspace Gas Chromatography (GC), this test ensures that solvents used in the synthesis and purification are below acceptable safety limits defined by guidelines such as ICH Q3C.

Conclusion: The CoA as a Guarantee of Quality

The Certificate of Analysis for Dronedarone-d6 hydrochloride is the cornerstone of its function as a reliable internal standard. By providing a multi-faceted, scientifically rigorous evaluation of its identity, purity, and potency, the CoA empowers researchers, scientists, and drug development professionals to prepare accurate calibrators and internal standards. Understanding the causality behind each test and appreciating the self-validating interplay of orthogonal techniques allows the user to proceed with the highest confidence that their analytical results are built upon a foundation of verifiable quality. The validation of analytical procedures, as guided by documents like ICH Q2(R1), is only meaningful when the reference standards themselves are impeccably characterized.[17][18][19][20]

References

-

United States Pharmacopeia. 〈621〉 Chromatography. USP.

-

Pharmacopeial Discussion Group. Stage 4 Harmonization of 〈621〉 Chromatography. USP.

-

El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2016). Validated HPLC and Ultra-HPLC Methods for Determination of Dronedarone and Amiodarone Application for Counterfeit Drug Analysis. PubMed Central.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH.

-

Jeong, S., & Kim, B. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.

-

Schoenberger, T. (2016). Quantitative NMR spectroscopy and its use for the development of certified reference materials (CRM). Conference Poster.

-

Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent White Paper.

-

DSDP Analytics. (n.d.). USP <621> Chromatography. DSDP Analytics Resources.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. ICH.

-

Sigma-Aldrich. (2017). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich Brochure.

-

Kumar, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(7), 919-927.

-

World Health Organization. (2007). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943.

-

United States Pharmacopeia. (2021). Notice of Adoption of Harmonized Standard for <621> Chromatography. USP.

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

-

Bachhav, P. M., et al. (2020). Overview on development and validation of routine analytical and bioanalytical methods for the determination of Dronedarone Hydrochloride in bulk and tablet dosage form. ResearchGate.

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA Guidance Document.

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub Regulatory Consulting.

-

Wicha, P., et al. (2023). Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV. MDPI.

-

FUJIFILM Wako Pure Chemical Corporation. (2022). qNMR - Quantitative Analysis by NMR. FUJIFILM Wako Technical Brochure.

-

Merck KGaA. (n.d.). Certified reference materials for quantitative NMR. Separation Science.

-

World Health Organization. (2025). Working document QAS/25.972 for comment: WHO General guidelines for the establishment, maintenance and distribution of chemical reference substances. ECA Academy.

-

Royal Society of Chemistry. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing.

-

Siddiqui, F. A., et al. (2017). Bioanalytical Method Validation for Dronedarone and Duloxetine in Blood Serum. PubMed.

-

Patel, M. J., et al. (2012). Derivative spectrophotometric methods for determination of dronedarone in pharmaceutical formulation. International Journal of Pharmaceutical and Analytical Research.

-

Quinete, N., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.

-

Therapeutic Goods Administration (TGA). (2010). Australian Public Assessment Report for Dronedarone Hydrochloride. TGA.

-

EAG Laboratories. (2017). The ABC's of Reference Standard Management. EAG White Paper.

-

Engen, J. R., et al. (2015). Differential isotopic enrichment to facilitate characterization of asymmetric multimeric proteins using hydrogen/deuterium exchange mass spectrometry. NIH.

-

United States Biological. (n.d.). Dronedarone Hydrochloride - Data Sheet. United States Biological.

-

Cambridge Isotope Laboratories, Inc. (2011). Stable Isotopes for Mass Spectrometry. CIL Catalog.

-

Scribd. (n.d.). Regulatory Guide On Reference Standard. Scribd Presentation.

-

Eurofins. (n.d.). The ABC's of Reference Standard Management. Eurofins White Paper.

-

U.S. Food and Drug Administration. (2006). Chemistry Review(s) for MULTAQ (dronedarone hydrochloride). FDA Access Data.

-

TRC. (n.d.). Dronedarone-d6 HCl Product Page. Toronto Research Chemicals.

-

U.S. Food and Drug Administration. (2009). MULTAQ (dronedarone) tablets Label. FDA Access Data.

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. usp.org [usp.org]

- 4. <621> CHROMATOGRAPHY [drugfuture.com]

- 5. agilent.com [agilent.com]

- 6. dsdpanalytics.com [dsdpanalytics.com]

- 7. Validated HPLC and Ultra-HPLC Methods for Determination of Dronedarone and Amiodarone Application for Counterfeit Drug Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bioanalytical Method Validation for Dronedarone and Duloxetine in Blood Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ethz.ch [ethz.ch]

- 13. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 14. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]

- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 16. usbio.net [usbio.net]

- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 19. fda.gov [fda.gov]

- 20. starodub.nl [starodub.nl]

Introduction: The Need for a Stable Isotope-Labeled Standard

An In-Depth Technical Guide to Dronedarone-d6 Hydrochloride: Properties, Application, and Analysis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Dronedarone-d6 hydrochloride. It delves into the core physicochemical properties, its critical role in modern bioanalysis, and provides an exemplary protocol for its application.

Dronedarone is a multi-channel blocking antiarrhythmic agent approved for the treatment of atrial fibrillation and atrial flutter.[1][] As with any therapeutic agent, understanding its pharmacokinetic and metabolic profile is paramount during drug development and clinical monitoring. This necessitates highly accurate and precise bioanalytical methods to quantify the drug in complex biological matrices like plasma or serum.

The "gold standard" for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The reliability of this technique hinges on the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample extraction, chromatography, and ionization but be distinguishable by the mass spectrometer.

This is where Dronedarone-d6 hydrochloride (Dronedarone-d6 HCl) becomes indispensable. As a stable isotope-labeled (SIL) derivative of Dronedarone, it contains six deuterium atoms in place of hydrogen atoms on the propoxy chain.[1][] This substitution makes it chemically almost identical to the parent drug, ensuring it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency. However, its increased mass allows it to be separately detected by the mass spectrometer, making it the perfect tool for correcting analytical variability and ensuring accurate quantification.

Core Physicochemical Properties

The fundamental characteristics of Dronedarone-d6 hydrochloride are summarized below. This data is critical for method development, from preparing stock solutions to setting mass spectrometry parameters.

| Property | Value | Source(s) |

| Chemical Name | N-[2-butyl-3-[4-[3-(dibutylamino)propoxy-1,1,2,2,3,3-d6]benzoyl]-5-benzofuranyl]-methanesulfonamide, monohydrochloride | [1] |

| Synonyms | SR33589-d6 Hydrochloride, Multaq-d6 Hydrochloride | [][3][4] |

| CAS Number | 1329809-23-5 | [1][][3][4] |

| Molecular Formula | C31H39D6ClN2O5S | [][3][5] |

| Molecular Weight | 599.25 g/mol | [3][5] |

| Appearance | Off-White to Pale Beige Solid | [] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][] |

| Purity | Typically ≥99% deuterated forms (d1-d6) | [1] |

Application in Bioanalytical Methodologies

The primary application of Dronedarone-d6 HCl is as an internal standard for the quantification of Dronedarone in biological samples via LC-MS/MS.

The Rationale for a Deuterated Standard

The choice of a deuterated internal standard is a cornerstone of robust bioanalytical method development. Here's the causality behind this choice:

-

Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement during mass spectrometry analysis, leading to inaccurate results. Because Dronedarone-d6 HCl is physicochemically nearly identical to the analyte, it experiences the same matrix effects. By calculating the peak area ratio of the analyte to the internal standard, these effects are normalized, ensuring data integrity.

-

Compensation for Sample Preparation Variability: During the extraction process (e.g., protein precipitation, liquid-liquid extraction), minor variations in sample volume, reagent addition, or recovery are inevitable. The SIL-IS is added at the very beginning of this process. Any loss of the analyte during preparation will be mirrored by a proportional loss of the IS, thus canceling out the error when the analyte/IS ratio is used for quantification.

-

Chromatographic and Ionization Behavior: Deuterium substitution does not significantly alter the polarity or ionization potential of the molecule. Therefore, Dronedarone-d6 HCl co-elutes with Dronedarone from the liquid chromatography column and exhibits identical ionization behavior in the mass spectrometer's source. This ensures that the IS is a true proxy for the analyte at every stage of the analysis.

Exemplary Bioanalytical Workflow

The following diagram illustrates a typical workflow for quantifying Dronedarone in plasma using Dronedarone-d6 HCl as an internal standard.

Caption: Bioanalytical workflow for Dronedarone quantification.

Experimental Protocol: Plasma Sample Quantification

This protocol describes a self-validating system for the quantification of Dronedarone in human plasma. The inclusion of calibration standards and quality control samples prepared in the same biological matrix is essential for validating the method's accuracy and precision.

Materials:

-

Human plasma (blank, fortified with standards, and unknown samples)

-

Dronedarone reference standard

-

Dronedarone-d6 hydrochloride (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

Formic Acid

Procedure:

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve Dronedarone and Dronedarone-d6 HCl in methanol to prepare 1 mg/mL primary stock solutions.

-

Perform serial dilutions in 50:50 ACN:Water to create working solutions for calibration curve standards (e.g., ranging from 1 ng/mL to 1000 ng/mL) and a single working solution for the internal standard (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Label microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

-

To 100 µL of plasma in each tube, add 20 µL of the internal standard working solution (Dronedarone-d6 HCl). This step ensures the IS is present from the start to account for all subsequent variability.

-

Vortex briefly (5-10 seconds).

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A standard reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate Dronedarone from endogenous plasma components.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Dronedarone transition: e.g., m/z 557.3 → 484.3

-

Dronedarone-d6 HCl transition: e.g., m/z 563.3 → 490.3 (Note: Exact m/z transitions should be optimized on the specific instrument used).

-

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both Dronedarone and Dronedarone-d6 HCl.

-

Calculate the peak area ratio (Dronedarone Area / Dronedarone-d6 HCl Area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a 1/x² weighting is typically used.

-

Determine the concentration of Dronedarone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Dronedarone-d6 hydrochloride is a vital tool for the accurate and reliable quantification of the antiarrhythmic drug Dronedarone in biological matrices. Its properties as a stable isotope-labeled internal standard allow it to correct for analytical variability inherent in sample preparation and LC-MS/MS analysis. The methodologies described in this guide provide a robust framework for researchers and drug development professionals to establish high-quality bioanalytical assays essential for pharmacokinetic studies and therapeutic drug monitoring.

References

-

Pharmaffiliates. (n.d.). Dronedarone-d6 Hydrochloride | CAS No : 1329809-23-5. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Dronedarone-impurities. Retrieved from [Link]

-

PubChem. (n.d.). Dronedarone Hydrochloride. Retrieved from [Link]

Sources

Deuterium labeling position in Dronedarone-d6 hydrochloride

An In-Depth Technical Guide on the Deuterium Labeling Position in Dronedarone-d6 Hydrochloride

Foreword

As drug development pipelines strive for greater efficiency and precision, the strategic modification of promising drug candidates has become a cornerstone of modern medicinal chemistry. Among the most subtle yet powerful of these modifications is isotopic labeling. The replacement of hydrogen with its stable, heavy isotope, deuterium, can profoundly alter a molecule's metabolic fate without significantly changing its intrinsic pharmacology. This guide provides a comprehensive, research-level exploration of the specific deuterium labeling strategy for Dronedarone, a potent antiarrhythmic agent. We will dissect the metabolic rationale that dictates the precise placement of deuterium atoms, outline a plausible synthetic pathway, and detail the analytical methodologies required to validate the final structure of Dronedarone-d6 hydrochloride. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistic understanding of isotopic labeling in pharmaceutical science.

The Rationale for Deuteration: Targeting Dronedarone's Metabolic "Soft Spot"

To understand where to place the deuterium labels, we must first understand how the parent molecule is broken down in the body. Dronedarone (IUPAC Name: N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide) is a multichannel blocker used to treat atrial fibrillation.[1][2] However, following oral administration, it is extensively absorbed and subjected to significant first-pass metabolism in the liver, with over 84% being eliminated by this process.[3][4]

The Dominant Metabolic Pathway: N-Debutylation by Cytochrome P450 3A4

In vitro studies using human liver microsomes have conclusively shown that the primary metabolic pathway for Dronedarone is N-debutylation.[3][5][6] This reaction is almost exclusively catalyzed by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][7][8] The N-debutylation process involves the cleavage of a C-H bond on the carbon atom immediately adjacent (alpha) to the tertiary amine nitrogen, leading to the removal of one of the N-butyl groups.

This metabolic transformation produces N-debutyl-dronedarone, which is the major circulating metabolite.[3][6] While this metabolite retains some pharmacological activity, it is 3 to 10 times less potent than the parent Dronedarone molecule.[2][6] The high rate of this metabolic conversion is a key determinant of Dronedarone's overall pharmacokinetic profile and bioavailability. The dibutylamino moiety is, therefore, the primary metabolic "soft spot" of the molecule.

Caption: Dronedarone's primary metabolic pathway.

The Kinetic Isotope Effect (KIE): A Strategic Intervention

The core principle behind deuterium labeling is the Kinetic Isotope Effect (KIE).[9] A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[10] Consequently, enzymatic reactions that involve the cleavage of this bond as a rate-determining step proceed more slowly when deuterium is present.[10]

By strategically replacing the hydrogen atoms at the site of metabolic attack with deuterium, we can significantly slow down the rate of CYP3A4-mediated N-debutylation.[11][12] This modification is not intended to change the drug's interaction with its therapeutic target but to enhance its metabolic stability. The anticipated benefits include:

-

Increased Half-Life: A slower metabolism leads to a longer drug half-life in the body.[9]

-

Improved Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.

-

More Consistent Patient Exposure: By mitigating the impact of metabolic enzymes, which can vary between individuals, a more predictable pharmacokinetic profile may be achieved.

Pinpointing the Labeling Position in Dronedarone-d6

The designation "d6" indicates that six hydrogen atoms in the Dronedarone molecule have been replaced by deuterium. Given that N-debutylation is the metabolic vulnerability, the logical placement for these six deuterium atoms is on the two N-butyl groups of the dibutylamino moiety.

While the enzymatic attack occurs at the α-carbon (the -CH2- group next to the nitrogen), a common and synthetically robust strategy is to label the terminal methyl groups of the alkyl chains. This placement can still exert a secondary KIE and disrupt the metabolic process. Therefore, the most plausible structure for Dronedarone-d6 involves the deuteration of the terminal methyl group on each of the two N-butyl chains.

-

Unlabeled Dronedarone: ...-N(CH₂CH₂CH₂CH₃ )₂

-

Dronedarone-d6: ...-N(CH₂CH₂CH₂CD₃ )₂

The precise IUPAC name for this isotopologue is: N-(2-butyl-3-(4-(3-(bis(butyl-4,4,4-d3)amino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide .

Structural and Quantitative Data

| Feature | Dronedarone Hydrochloride | Dronedarone-d6 Hydrochloride |

| Chemical Formula | C₃₁H₄₅ClN₂O₅S | C₃₁H₃₉D₆ ClN₂O₅S |

| Average Molecular Weight | 593.22 g/mol [13] | ~599.26 g/mol |

| Labeled Moiety | -N(CH₂CH₂CH₂CH₃)₂ | -N(CH₂CH₂CH₂CD₃ )₂ |

| Number of Deuterium Atoms | 0 | 6 |

Proposed Synthetic Strategy for Dronedarone-d6 Hydrochloride

The synthesis of Dronedarone-d6 hydrochloride necessitates the introduction of the deuterated moiety via a key intermediate. A retrosynthetic analysis points to a deuterated version of N,N-dibutylamine or a corresponding alkylating agent as the critical building block. The overall synthesis can be adapted from established non-deuterated routes.[14][15][16]

The proposed workflow focuses on preparing a deuterated side-chain precursor, 3-chloro-N,N-bis(butyl-4,4,4-d3)propan-1-amine , and coupling it with the Dronedarone core structure.

Caption: Proposed synthetic workflow for Dronedarone-d6 HCl.

Experimental Protocol: Synthesis of the Deuterated Sidechain and Final Product

Step 1: Synthesis of 1-Bromobutane-4,4,4-d3

-

To a cooled (0 °C) solution of Butan-4,4,4-d3-1-ol in a suitable anhydrous solvent (e.g., diethyl ether), add phosphorus tribromide (PBr₃) dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by pouring it onto ice. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Bromobutane-4,4,4-d3.

Step 2: Synthesis of N,N-bis(butyl-4,4,4-d3)amine

-

In a pressure vessel, combine 1-Bromobutane-4,4,4-d3 with an excess of a suitable amine source (e.g., a solution of ammonia in ethanol or butan-4,4,4-d3-1-amine).

-

Seal the vessel and heat to 80-100 °C for 24-48 hours.

-

Cool the vessel, vent, and transfer the reaction mixture.

-

Remove the solvent under reduced pressure. Purify the residue by distillation or column chromatography to isolate N,N-bis(butyl-4,4,4-d3)amine.

Step 3: Synthesis of 3-chloro-N,N-bis(butyl-4,4,4-d3)propan-1-amine

-

Dissolve N,N-bis(butyl-4,4,4-d3)amine in a polar aprotic solvent (e.g., acetonitrile) with a non-nucleophilic base (e.g., potassium carbonate).

-

Add 1-bromo-3-chloropropane to the mixture and heat at reflux for 12-24 hours.

-

Cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the crude product via column chromatography to yield the desired deuterated sidechain.

Step 4: Synthesis of Dronedarone-d6 Hydrochloride

-

Dissolve the key phenolic intermediate, N-(2-butyl-3-(4-hydroxybenzoyl)benzofuran-5-yl)methanesulfonamide, in acetone or DMF.[14]

-

Add potassium carbonate and the deuterated sidechain, 3-chloro-N,N-bis(butyl-4,4,4-d3)propan-1-amine.

-

Heat the mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, filter, and remove the solvent in vacuo.

-

Purify the resulting Dronedarone-d6 free base by column chromatography.

-

Dissolve the purified free base in anhydrous diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield Dronedarone-d6 hydrochloride as a solid.

Analytical Verification of Isotopic Labeling

Rigorous analytical characterization is essential to confirm the isotopic enrichment, structural integrity, and precise location of the deuterium atoms.[17] A combination of high-resolution mass spectrometry and multi-nuclear NMR spectroscopy is the gold standard for this verification.[18]

Protocol: High-Resolution Mass Spectrometry (HR-MS)

HR-MS is used to confirm the incorporation of the six deuterium atoms and to quantify the isotopic purity of the sample.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of Dronedarone-d6 hydrochloride in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 550-570).

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺.

-

Compare the exact mass of the Dronedarone-d6 [M+H]⁺ peak to the theoretical calculated mass.

-

Extract and integrate the ion currents for the entire isotopic cluster (d0 through d6+).

-

Calculate the percentage of isotopic enrichment for the d6 species.[19]

-

Table 4.1: Expected HR-MS Data

| Compound | Formula of [M+H]⁺ | Theoretical m/z | Observed m/z |

| Dronedarone | [C₃₁H₄₅N₂O₅S]⁺ | 557.3044 | ~557.3042 |

| Dronedarone-d6 | [C₃₁H₃₉D₆ N₂O₅S]⁺ | 563.3421 | ~563.3419 |

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of the deuterium labeling position by observing changes in the spectrum compared to the unlabeled standard.[20]

-

Sample Preparation: Dissolve an adequate amount (~5-10 mg) of the Dronedarone-d6 hydrochloride and an unlabeled reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum for both the labeled and unlabeled samples.

-

In the spectrum of Dronedarone-d6, confirm the significant reduction or complete disappearance of the triplet signal corresponding to the terminal methyl protons (-CH₃) of the N-butyl groups (expected around δ 0.9 ppm).

-

Verify that all other proton signals corresponding to the rest of the molecule remain intact.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Confirm the disappearance or significant attenuation of the signal for the terminal methyl carbon (-CH₃). The C-D coupling will split this signal into a multiplet, often unobservable in the baseline noise.

-

-

²H NMR Analysis (Optional but Definitive):

-

Acquire a deuterium NMR spectrum.

-

Observe a signal at the chemical shift corresponding to the labeled position (~0.9 ppm), providing direct evidence of the deuterium atoms.

-

Table 4.2: Expected Key ¹H NMR Signal Changes (Illustrative)

| Protons | Dronedarone (δ, ppm) | Dronedarone-d6 (δ, ppm) | Rationale for Change |

| N-butyl, -CH₃ (6H) | ~0.9 (triplet) | Signal absent or <5% intensity | H replaced by D |

| N-butyl, -CH₂- (4H) | ~1.3 (sextet) | ~1.3 (quintet) | Change in coupling pattern |

| Benzofuran, aromatic | ~7.0-8.0 (multiplets) | ~7.0-8.0 (multiplets) | No change |

| Methanesulfonamide, -CH₃ | ~3.0 (singlet) | ~3.0 (singlet) | No change |

Conclusion

The design of Dronedarone-d6 hydrochloride is a prime example of rational, metabolism-guided drug modification. By identifying the N-dibutylamino moiety as the primary site of CYP3A4-mediated metabolism, a precise deuteration strategy can be implemented. Placing six deuterium atoms on the terminal methyl groups of the two N-butyl chains serves to impede this metabolic pathway through the kinetic isotope effect. This strategic labeling, confirmed through rigorous synthesis and validated by HR-MS and NMR, is engineered to enhance the molecule's pharmacokinetic profile, potentially leading to a more effective and reliable therapeutic agent for patients with atrial fibrillation.

References

-

Dorian, P., et al. (2011). Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug. Xenobiotica, 41(12), 1065-1077. [Link][3][5]

-

Reiffel, J. A. (2014). Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium?. Arrhythmia & Electrophysiology Review, 3(2), 96-100. [Link][7]

-

PubChem. (n.d.). Dronedarone. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link][2]

-

Wilde, M. I., & Markham, A. (2011). Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation. Drugs, 71(1), 97-111. [Link][6]

-

von Moltke, L. L., et al. (1995). Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions. Journal of Pharmacological and Toxicological Methods, 31(4), 177-186. [Link][8]

-

ResearchGate. (n.d.). Chemical structure of dronedarone. Retrieved January 15, 2026, from [Link][1]

-

Nursing Central. (n.d.). Dronedarone (Multaq). Davis's Drug Guide. Retrieved January 15, 2026, from [Link][4]

-

Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562-584. [Link][11][21]

-

PubChem. (n.d.). Dronedarone Hydrochloride. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link][22]

-

Alipour Najmi, A., et al. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293. [Link][23]

-

Drugs.com. (n.d.). Dronedarone. Retrieved January 15, 2026, from [Link][24]

-

precisionFDA. (n.d.). Dronedarone Hydrochloride. U.S. Food & Drug Administration. Retrieved January 15, 2026, from [Link][13]

-

Ieiri, I., et al. (1997). Human buprenorphine N-dealkylation is catalyzed by cytochrome P450 3A4. Drug Metabolism and Disposition, 25(12), 1348-1353. [Link][25]

-

Pirali, T., et al. (2019). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link][10]

-

Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140-6204. [Link][12]

-

ResearchGate. (n.d.). Synthesis of Dronedarone Hydrochloride (1). Structure of Amiodarone (2). Retrieved January 15, 2026, from [Link][14]

-

Ekins, S., et al. (2005). Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates. Journal of Pharmacology and Experimental Therapeutics, 315(1), 229-242. [Link][26]

-

Wang, X., et al. (2012). New Process for Preparation of Dronedarone Hydrochloride. Chinese Journal of Organic Chemistry, 32(5), 923-927. [Link][27]

-

Google Patents. (2012). EP2428511A1 - Synthesis of dronedarone and salts thereof. Retrieved January 15, 2026, from [15]

-

Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(32), 3635-3644. [Link][17]

-

Bálint, E., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 524. [Link][18]

-

Google Patents. (2012). CN102659726A - Method for synthesis of dronedarone. Retrieved January 15, 2026, from [28]

-

ResearchGate. (2015). A Novel and Efficient Synthesis of Dronedarone Hydrochloride, an Antiarrhythmic Drug Substance. Request PDF. Retrieved January 15, 2026, from [Link][16]

-

Wang, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Magnetic Resonance Letters, 2(3), 113-119. [Link][20]

-

Tian, T., et al. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry, 49(2), 246-253. [Link][19]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dronedarone (Multaq) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 5. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. GSRS [precision.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 21. research.uniupo.it [research.uniupo.it]

- 22. Dronedarone Hydrochloride | C31H45ClN2O5S | CID 219025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. N-Dealkylation of Amines [ouci.dntb.gov.ua]

- 24. Dronedarone - brand name list from Drugs.com [drugs.com]

- 25. Human buprenorphine N-dealkylation is catalyzed by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. New Process for Preparation of Dronedarone Hydrochloride [cjcu.jlu.edu.cn]

- 28. CN102659726A - Method for synthesis of dronedarone - Google Patents [patents.google.com]

Commercial suppliers of Dronedarone-d6 hydrochloride

An In-depth Technical Guide to the Procurement and Application of Dronedarone-d6 Hydrochloride for Bioanalytical Research

Authored by a Senior Application Scientist

Introduction

Dronedarone, a benzofuran derivative and a Class III antiarrhythmic agent, is prescribed for the treatment of atrial fibrillation and atrial flutter.[1] In the realm of drug development and clinical pharmacology, the precise quantification of dronedarone in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard for such analyses, mitigating variability introduced during sample preparation and analysis.[2][3] Dronedarone-d6 hydrochloride (CAS No: 1329809-23-5), a deuterated analog of dronedarone, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods due to its chemical and physical similarities to the unlabeled drug.[4][5] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the selection of commercial suppliers of Dronedarone-d6 hydrochloride and its rigorous application in a validated bioanalytical workflow.

Part 1: Sourcing High-Quality Dronedarone-d6 Hydrochloride: A Supplier Evaluation Framework

The reliability of a bioanalytical method is fundamentally dependent on the quality of the reference standards used. Therefore, the selection of a commercial supplier for Dronedarone-d6 hydrochloride warrants a meticulous evaluation process. Key considerations should include the supplier's reputation, the comprehensiveness of the documentation provided, and the specified purity of the compound.

Key Supplier Evaluation Criteria:

-

Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should unequivocally state the identity, purity (both chemical and isotopic), and the quantity of the material. The CoA should also include data from analytical techniques such as ¹H-NMR, Mass Spectrometry, and HPLC to support the stated specifications.

-

Isotopic Purity: The isotopic purity is a critical parameter for a deuterated internal standard. It is defined as the percentage of the deuterated compound relative to the total amount of the compound (deuterated and non-deuterated forms). A high isotopic purity (typically ≥98%) is essential to minimize any potential contribution of the internal standard to the analyte signal.[4]

-

Chemical Purity: The chemical purity, typically determined by HPLC, should be high (ideally >98%) to ensure that impurities do not interfere with the analysis of the analyte of interest.

-

Supplier Reputation and Quality Management System: Established suppliers with a history of providing high-quality reference standards and who operate under a robust quality management system (e.g., ISO 9001) are generally preferred.

Commercial Suppliers of Dronedarone-d6 Hydrochloride

A survey of the market reveals several reputable suppliers of Dronedarone-d6 hydrochloride. The following table summarizes the offerings from a selection of these vendors. Researchers are advised to visit the respective company websites for the most current information and to request a lot-specific Certificate of Analysis before purchase.

| Supplier | Product Name | CAS Number | Purity Specification | Additional Information |

| Cayman Chemical | Dronedarone-d6 (hydrochloride) | 1329809-23-5 | ≥99% deuterated forms (d1-d6) | Intended for use as an internal standard for the quantification of dronedarone by GC- or LC-MS.[4] |

| LGC Standards | Dronedarone-d6 Hydrochloride | 1329809-23-5 | Not explicitly stated on the product page; a Certificate of Analysis should be requested. | Part of their TRC (Toronto Research Chemicals) brand.[6] |

| MedChemExpress | Dronedarone-d6 hydrochloride | 1329809-23-5 | Not explicitly stated on the product page; a Certificate of Analysis should be requested. | Labeled as a deuterium-labeled Dronedarone.[5] |

| Simson Pharma Limited | Dronedarone-D6 Hydrochloride | 1329809-23-5 | Accompanied by a Certificate of Analysis. | A leading manufacturer and exporter of pharmaceutical reference standards. |

| BOC Sciences | Dronedarone-[d6] Hydrochloride | 1329809-23-5 | >95% | Labeled analogue of Dronedarone.[] |